molecular formula C7H13F2N B1469793 2,2-Difluorocycloheptan-1-amine CAS No. 1427379-26-7

2,2-Difluorocycloheptan-1-amine

Cat. No.: B1469793
CAS No.: 1427379-26-7
M. Wt: 149.18 g/mol
InChI Key: SWSFVFBQIOSZJH-UHFFFAOYSA-N
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Description

2,2-Difluorocycloheptan-1-amine is a fluorinated amine compound characterized by the presence of two fluorine atoms attached to a seven-membered cycloheptane ring

Biochemical Analysis

Biochemical Properties

2,2-Difluorocycloheptan-1-amine plays a significant role in biochemical reactions due to its ability to interact with various enzymes, proteins, and other biomolecules. This compound is known to interact with enzymes involved in metabolic pathways, such as cytochrome P450 enzymes, which are responsible for the oxidation of organic substances. The interaction between this compound and these enzymes can lead to the formation of reactive intermediates, which may further participate in various biochemical reactions .

Cellular Effects

This compound has been shown to influence various cellular processes, including cell signaling pathways, gene expression, and cellular metabolism. This compound can modulate cell function by affecting the activity of key signaling molecules, such as kinases and phosphatases, which play crucial roles in transmitting signals within the cell. Additionally, this compound can alter gene expression by interacting with transcription factors and other regulatory proteins, leading to changes in the expression of specific genes .

Molecular Mechanism

The molecular mechanism of action of this compound involves its binding interactions with various biomolecules. This compound can act as an enzyme inhibitor or activator, depending on the specific enzyme it interacts with. For example, this compound can inhibit the activity of certain enzymes by binding to their active sites, thereby preventing the substrate from accessing the enzyme. Conversely, it can also activate enzymes by inducing conformational changes that enhance their catalytic activity .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time due to its stability and degradation properties. Studies have shown that this compound is relatively stable under standard laboratory conditions, but it can degrade over time when exposed to light or heat. Long-term exposure to this compound has been observed to cause changes in cellular function, including alterations in cell growth and viability .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, this compound has been shown to have minimal toxic effects and can modulate specific biochemical pathways without causing significant adverse effects. At high doses, this compound can induce toxic effects, including liver and kidney damage, as well as alterations in metabolic processes .

Metabolic Pathways

This compound is involved in various metabolic pathways, including those mediated by cytochrome P450 enzymes. These enzymes catalyze the oxidation of this compound, leading to the formation of metabolites that can further participate in biochemical reactions. The interaction of this compound with metabolic enzymes can affect metabolic flux and alter the levels of specific metabolites within the cell .

Transport and Distribution

The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. This compound can be transported across cell membranes by active transport mechanisms, and it can bind to intracellular proteins that facilitate its distribution to various cellular compartments. The localization and accumulation of this compound within cells can influence its biochemical activity and effects on cellular function .

Subcellular Localization

This compound is localized in specific subcellular compartments, where it exerts its biochemical effects. This compound can be targeted to particular organelles, such as the mitochondria or endoplasmic reticulum, through the presence of targeting signals or post-translational modifications. The subcellular localization of this compound can affect its activity and function, as well as its interactions with other biomolecules within the cell .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2,2-Difluorocycloheptan-1-amine typically involves the introduction of fluorine atoms into a cycloheptane ring. One common method is the difluoromethylation of cycloheptanone followed by reductive amination. This process involves the use of difluoromethylating agents such as diethylaminosulfur trifluoride (DAST) or difluorocarbene precursors under controlled conditions .

Industrial Production Methods: Industrial production of this compound may involve large-scale difluoromethylation reactions using advanced fluorination techniques. These methods ensure high yield and purity of the final product, making it suitable for various applications in pharmaceuticals and materials science .

Chemical Reactions Analysis

Types of Reactions: 2,2-Difluorocycloheptan-1-amine undergoes several types of chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

2,2-Difluorocycloheptan-1-amine has diverse applications in scientific research:

Comparison with Similar Compounds

  • 2,2-Difluorocyclopentan-1-amine
  • 2,2-Difluorocyclohexan-1-amine
  • 2,2-Difluorocyclooctan-1-amine

Comparison: 2,2-Difluorocycloheptan-1-amine is unique due to its seven-membered ring structure, which imparts distinct chemical and physical properties compared to its five, six, and eight-membered counterparts. The presence of fluorine atoms further enhances its reactivity and stability, making it a valuable compound in various research applications .

Properties

IUPAC Name

2,2-difluorocycloheptan-1-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H13F2N/c8-7(9)5-3-1-2-4-6(7)10/h6H,1-5,10H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SWSFVFBQIOSZJH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(C(CC1)(F)F)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H13F2N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

149.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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